molecular formula C11H13NO2 B018169 1-(4-Hydroxyphenyl)piperidin-2-one CAS No. 79557-03-2

1-(4-Hydroxyphenyl)piperidin-2-one

Cat. No. B018169
CAS RN: 79557-03-2
M. Wt: 191.23 g/mol
InChI Key: PUGFQIKPJUHWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several studies have detailed the synthesis of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives. For example, Khan et al. (2013) reported the synthesis of a similar compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, via a one-pot three-component reaction (Khan et al., 2013). Zheng Jin-hong (2011) designed and synthesized a series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into their NMR characteristics and conformational analysis (Zheng Jin-hong, 2011).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 1-(4-Hydroxyphenyl)piperidin-2-one have been extensively studied. For instance, Kuleshova and Khrustalev (2000) determined the molecular and crystal structures of similar hydroxy derivatives of hydropyridine, emphasizing the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Research by Dingrong Yang et al. (2009) synthesized derivatives of 1-phenethyl-4-hydroxy piperidinium hydrochloride, exploring their molecular structures and anti-leukemia activity, thereby highlighting some chemical reactions and potential properties of similar compounds (Dingrong Yang et al., 2009).

Physical Properties Analysis

Studies directly analyzing the physical properties of 1-(4-Hydroxyphenyl)piperidin-2-one are limited. However, related research on similar compounds can offer insights. For example, the work by Maryam Fatahpour et al. (2018) on piperidinium analogs might provide useful context in understanding the physical properties of related compounds (Fatahpour et al., 2018).

Chemical Properties Analysis

The chemical properties of 1-(4-Hydroxyphenyl)piperidin-2-one and its derivatives have been a focus of several studies. For instance, S. Fatma et al. (2017) synthesized a novel compound with a similar structure and analyzed its molecular geometry, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical properties of such compounds (Fatma et al., 2017).

Scientific Research Applications

  • Synthesis of Antiviral Drugs : It is used in synthesizing SCH 351125, a CCR5 receptor antagonist, potentially treating HIV infection (Ren et al., 2007).

  • NMR Spectral Assignments and Conformations : Derivatives of 1-(4-hydroxyphenyl)piperidin-2-one are useful for NMR spectral assignments and studying the conformations of organic compounds (Zheng Jin-hong, 2011).

  • Enantioselective Synthesis : It is involved in the enantioselective synthesis of functionalized piperidin-2-ones and hydroxylated piperidines (Lam, Murray & Firth, 2005).

  • Selective Estrogen Receptor Modulators : Piperidin-4-ol derivatives, including 1-(4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, are explored as novel selective estrogen receptor modulators with cytotoxicity against breast cancer cells (Yadav et al., 2011).

  • Chemical and Biological Research : Its stability and molecular structure make it applicable in various chemical and biological research contexts (Khan et al., 2013).

  • Antibacterial and Antioxidant Activities : Synthesized N-acyl derivatives exhibit antibacterial, antioxidant activities, and molecular docking activities against target proteins (Mohanraj & Ponnuswamy, 2017).

  • Neuroprotective Agent : It acts as a neuroprotectant, blocking N-methyl-D-aspartate responses (Chenard et al., 1995).

  • Antioxidant and Antimicrobial Potential : Piperidin-4-one oxime esters show antioxidant and antimicrobial properties (Harini et al., 2014).

  • Pharmacological Applications : Piperidin-4-one derivatives synthesized using glucose-urea deep eutectic solvent have pharmacological relevance (Hemalatha & Ilangeswaran, 2020).

  • Antihypertensive Activity : Some derivatives have shown antihypertensive activity (Takai et al., 1985).

  • Opioid Receptor Antagonists : N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives are mu-opioid receptor antagonists and potent mu-agonists (Le Bourdonnec et al., 2006).

  • Gastrointestinal Motility Disorders : Used for clinical investigation in gastrointestinal motility disorders (Zimmerman et al., 1994).

  • Apoptosis Induction and Hyperplasia Inhibition : Inhibits estradiol-induced hyperplasia and induces apoptosis in rat uterus (Chandra et al., 2011).

  • Research Chemical : Identified as a research chemical with NMDA receptor antagonist activity (McLaughlin et al., 2016); (Elliott et al., 2015).

  • NMDA Receptor Antagonism : Nylidrin, a related compound, is a lead for designing subtype-selective NMDA receptor inhibitors (Whittemore et al., 1997).

  • Synthesis and Conformational Study : Studied using NMR, molecular modeling, and mass spectrometry (Csütörtöki et al., 2012).

  • Potential Medical Applications : Utilized in synthesizing non-narcotic analgesics (Nieduzak & Margolin, 1991).

  • Antiestrogenic Effects : Demonstrates potent antiestrogenic effects and prevents pregnancy in rats (Kharkwal et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine derivatives, including 1-(4-Hydroxyphenyl)piperidin-2-one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-hydroxyphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h4-7,13H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGFQIKPJUHWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470382
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Hydroxyphenyl)piperidin-2-one

CAS RN

79557-03-2
Record name 1-(4-hydroxyphenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)piperidin-2-one
Reactant of Route 2
1-(4-Hydroxyphenyl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Hydroxyphenyl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Hydroxyphenyl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxyphenyl)piperidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Hydroxyphenyl)piperidin-2-one

Citations

For This Compound
1
Citations
B Tan, K Hedbacker, L Kelly, Z Zhang, JD Luo… - bioRxiv, 2023 - biorxiv.org
Diet-induced obese (DIO) mice and obese humans have high circulating levels of leptin and do not respond to the exogenous hormone suggesting that they develop leptin resistance. …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.